Methyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate
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Overview
Description
Methyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom and a carboxylate group in its structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminopyrimidine with α-bromoketones under basic conditions, followed by esterification to introduce the methyl carboxylate group . The reaction conditions often include the use of solvents like ethyl acetate and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions include substituted imidazo[1,2-a]pyrimidines, N-oxides, and reduced derivatives .
Scientific Research Applications
Methyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical agents, including antiviral, antibacterial, and anticancer drugs.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Material Science: It is employed in the development of novel materials with specific electronic and optical properties.
Agrochemicals: The compound is also used in the synthesis of pesticides and herbicides.
Mechanism of Action
The mechanism of action of methyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and the carboxylate group play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of biological pathways . The compound can modulate the activity of various enzymes, such as kinases and proteases, by forming stable complexes with them .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Similar in structure but lacks the pyrimidine ring, leading to different biological activities.
Imidazo[1,2-b]pyridazine: Contains a pyridazine ring instead of a pyrimidine ring, resulting in distinct chemical properties.
3-Bromoimidazo[1,2-a]pyridine: Similar but lacks the carboxylate group, affecting its reactivity and applications.
Uniqueness: Methyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate is unique due to the presence of both the bromine atom and the carboxylate group, which confer specific reactivity and biological activity. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound in scientific research .
Properties
Molecular Formula |
C8H6BrN3O2 |
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Molecular Weight |
256.06 g/mol |
IUPAC Name |
methyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-7(13)5-6(9)12-4-2-3-10-8(12)11-5/h2-4H,1H3 |
InChI Key |
DKNCOPSOVSRPKV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N2C=CC=NC2=N1)Br |
Origin of Product |
United States |
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